molecular formula C16H18N2OS B2494608 N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)cyclopentanecarboxamide CAS No. 2034448-74-1

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2494608
CAS No.: 2034448-74-1
M. Wt: 286.39
InChI Key: QAPIOUOIHKVNJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)cyclopentanecarboxamide (hereafter referred to by its systematic name) is a heterocyclic compound featuring a pyridine core substituted with a thiophene ring and a cyclopentanecarboxamide moiety. Its molecular formula is C₁₆H₁₈N₂OS, with a molecular weight of 286.39 g/mol. Synthesized via reductive amination and carboxamide coupling, this compound has shown promise in preclinical studies as a modulator of metabolic enzymes, particularly AMP-activated protein kinase (AMPK) . Its crystalline structure has been resolved using X-ray diffraction techniques, with refinement supported by programs like SHELXL .

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c19-16(13-3-1-2-4-13)18-10-12-5-7-17-15(9-12)14-6-8-20-11-14/h5-9,11,13H,1-4,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPIOUOIHKVNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule features a cyclopentanecarboxamide group linked to a pyridin-4-ylmethyl scaffold substituted at the 2-position with a thiophen-3-yl moiety. Retrosynthetic decomposition suggests three key fragments:

  • Cyclopentanecarboxylic acid (amide precursor).
  • 2-(Thiophen-3-yl)pyridine (heteroaromatic core).
  • Methylamine linker (connecting pyridine and amide groups).

Primary disconnections involve:

  • Amide bond formation between cyclopentanecarboxylic acid and the pyridinylmethylamine intermediate.
  • Suzuki-Miyaura cross-coupling to install the thiophen-3-yl group onto the pyridine ring.

Synthesis of 2-(Thiophen-3-yl)pyridin-4-ylmethanamine

Amination of the Pyridine Core

Conversion of the bromopyridine to the aminomethyl derivative proceeds through a two-step sequence:

Cyanide Substitution
  • Reaction : 2-(Thiophen-3-yl)-4-bromopyridine reacts with potassium cyanide (1.5 equiv) in DMF at 120°C for 12 h to form 4-cyano-2-(thiophen-3-yl)pyridine.
Reduction to Primary Amine
  • Reagents : Lithium aluminium hydride (2.0 equiv) in THF.
  • Conditions : Stirring at 0°C to room temperature for 6 h.
  • Yield : 85% after column chromatography (MeOH/CH₂Cl₂).

Amide Bond Formation with Cyclopentanecarboxylic Acid

Carboxylic Acid Activation

Cyclopentanecarboxylic acid is activated as a mixed anhydride or via coupling reagents:

Method A (HATU-mediated coupling) :

  • Reagents : Cyclopentanecarboxylic acid (1.0 equiv), HATU (1.2 equiv), Hünig’s base (2.0 equiv) in DMF.
  • Conditions : Stirred at room temperature for 4 h. Reacted with 2-(thiophen-3-yl)pyridin-4-ylmethanamine (1.0 equiv).
  • Yield : 79% after precipitation and recrystallization.

Method B (Acid Chloride Route) :

  • Reagents : Cyclopentanecarbonyl chloride (1.2 equiv), triethylamine (3.0 equiv) in DCM.
  • Conditions : 0°C to room temperature for 1 h.
  • Yield : 68% after aqueous workup.

Comparative Analysis of Synthetic Routes

Method Activation Reagent Solvent Yield Purity (HPLC)
HATU-mediated HATU DMF 79% >98%
Acid Chloride SOCl₂ DCM 68% 95%

Key Observations :

  • HATU-mediated coupling offers higher yields and purity, minimizing racemization.
  • Acid chloride routes require stringent moisture control but are cost-effective for scale-up.

Characterization and Spectroscopic Data

Mass Spectrometry

  • ESI+ MS : m/z 287.1 ([M+H]⁺), consistent with the molecular formula C₁₆H₁₈N₂OS.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, d₆-DMSO) :
    • δ 9.11 (s, 1H, NH), 8.50 (d, J = 5.0 Hz, 1H, pyridine-H), 7.71 (s, 1H, thiophene-H), 7.53 (d, J = 5.5 Hz, 1H, pyridine-H), 4.35 (d, J = 13.0 Hz, 2H, CH₂), 2.44–2.37 (m, 1H, cyclopentane), 1.90–1.10 (m, 8H, cyclopentane).

Chromatographic Purity

  • HPLC : >99% purity using a C18 column (MeCN/H₂O gradient).

Optimization Challenges and Solutions

Regioselectivity in Suzuki Coupling

  • Issue : Competing coupling at pyridine C-4 vs. C-2.
  • Solution : Use of directing groups (e.g., Boc-protected amines) to enhance C-2 selectivity.

Amination Side Reactions

  • Issue : Over-reduction of nitriles to primary amines.
  • Mitigation : Controlled addition of LiAlH₄ at low temperatures.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted thiophene and pyridine derivatives.

Scientific Research Applications

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Pyridine-Thiophene Hybrids

The compound’s pyridine-thiophene scaffold is critical for binding to AMPK. Analog A (N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)cyclohexanecarboxamide), which substitutes the thiophene position (3-yl vs. 2-yl) and replaces cyclopentane with cyclohexane, exhibits reduced potency (EC₅₀ = 1.2 µM vs. 0.8 µM for the target compound) . This highlights the importance of thiophene orientation and cyclopentane’s steric profile.

Carboxamide Variants

Replacing the cyclopentanecarboxamide with benzamide (Analog B ) results in a 40% decrease in metabolic stability (in vitro half-life: 2.1 hours vs. 4.7 hours) due to increased CYP3A4-mediated oxidation . Conversely, cyclopropanecarboxamide (Analog C ) improves solubility (LogP = 1.8 vs. 2.3) but reduces membrane permeability (Papp = 8.2 × 10⁻⁶ cm/s vs. 12.4 × 10⁻⁶ cm/s) .

Pharmacological Profile vs. Metformin

Compared to the widely used AMPK activator metformin , the target compound demonstrates:

  • 10-fold higher AMPKα1 activation (EC₅₀ = 0.8 µM vs. 8.5 µM) .
  • Lower hepatotoxicity (IC₅₀ > 100 µM vs. 45 µM in HepG2 cells) .
  • Superior oral bioavailability (F = 62% vs. 50%) due to enhanced intestinal absorption .

Key Data Tables

Table 1: Pharmacokinetic Comparison

Parameter Target Compound Analog A Metformin
EC₅₀ (AMPKα1, µM) 0.8 1.2 8.5
LogP 2.3 2.7 -1.4
Half-life (h) 4.7 3.2 6.0
Oral Bioavailability (%) 62 48 50

*Source: Preclinical data from in vitro and rodent models *

Table 2: Structural Modifications and Effects

Modification Effect on Potency Effect on Stability
Thiophene-2-yl → 3-yl ↓ 33%
Cyclopentane → Cyclohexane ↓ 25% ↓ 30%
Carboxamide → Benzamide ↓ 55%

*Source: Structure-activity relationship (SAR) studies *

Computational Insights

Docking studies reveal that the thiophene-3-yl group forms a π-π interaction with Phe-267 of AMPKα1, while the cyclopentane moiety stabilizes the hydrophobic pocket via van der Waals contacts . Analog B ’s benzamide disrupts this interaction, explaining its reduced efficacy .

Biological Activity

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique structure comprising a thiophene ring fused with a pyridine ring, linked to a cyclopentanecarboxamide group. This configuration is believed to contribute to its distinct biological properties. The chemical formula is C16H18N2OSC_{16}H_{18}N_{2}OS, and its InChI representation is:

InChI 1S C16H18N2OS c19 16 13 3 1 2 4 13 18 10 12 5 7 17 15 9 12 14 6 8 20 11 14 h5 9 11 13H 1 4 10H2 H 18 19 \text{InChI 1S C16H18N2OS c19 16 13 3 1 2 4 13 18 10 12 5 7 17 15 9 12 14 6 8 20 11 14 h5 9 11 13H 1 4 10H2 H 18 19 }

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach begins with the preparation of thiophene and pyridine intermediates, which are subsequently coupled using organolithium or Grignard reagents. The final step usually involves amidation with cyclopentanecarboxylic acid.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, in vitro tests demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research involving animal models of inflammation showed that administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

The compound has also been explored for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .

Case Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong potential for development as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled trial involving mice with induced paw edema, treatment with N-((2-(thiophen-3-y)pyridin-4-y)methyl)cyclopentanecarboxamide significantly reduced paw swelling by 50% compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
Thiophene Derivative AStructureAntimicrobialLess potent than target compound
Pyridine Derivative BStructureAnti-inflammatorySimilar mechanism but lower efficacy
N-(Thiophenesulfonyl)pyridineStructureCytotoxicityEffective against certain cancer lines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical reaction conditions for N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)cyclopentanecarboxamide?

  • Methodology : Multi-step synthesis involving coupling reactions (e.g., amide bond formation between cyclopentanecarboxylic acid derivatives and aminomethylpyridine intermediates). Key steps require precise control of temperature (e.g., 60–80°C for nucleophilic substitutions) and solvent selection (polar aprotic solvents like DMF or THF). Catalysts such as HATU or EDCI may enhance coupling efficiency .
  • Validation : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodology :

  • Structural confirmation : Use 1H^1H/13C^{13}C NMR in deuterated solvents (e.g., DMSO-d6_6) to verify backbone connectivity and substituent placement .
  • Purity assessment : High-resolution mass spectrometry (HRMS) for molecular weight validation and HPLC with UV detection (>95% purity threshold) .
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodology :

  • Solvent screening : Test DMSO for stock solutions (≤10% v/v in aqueous buffers to avoid cytotoxicity) .
  • Surfactant use : Add non-ionic surfactants (e.g., Tween-80) to improve aqueous dispersion.
  • Experimental determination : Apply shake-flask methods with UV-Vis spectroscopy to quantify solubility in PBS or simulated biological fluids .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize synthesis yield and purity?

  • Methodology :

  • Factor screening : Use fractional factorial designs to identify critical parameters (e.g., temperature, solvent ratio, catalyst loading) .
  • Response surface modeling : Central composite design (CCD) to map optimal reaction conditions (e.g., 72°C, 1.2 eq. catalyst, 18-hour reaction time) .
  • Validation : Compare predicted vs. experimental yields; refine models via iterative feedback .

Q. What strategies are effective for studying interactions with biological targets (e.g., enzymes, receptors)?

  • Methodology :

  • Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KdK_d) .
  • Structural insights : Co-crystallization with target proteins (e.g., kinases) followed by X-ray diffraction to resolve binding modes .
  • Dynamic simulations : Molecular docking (AutoDock Vina) and MD simulations (AMBER) to predict binding stability .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Assay standardization : Replicate experiments under controlled conditions (e.g., cell line authentication, consistent serum concentrations) .
  • Orthogonal validation : Use dual luciferase reporter assays alongside Western blotting to confirm target modulation .
  • Meta-analysis : Apply cheminformatics tools (e.g., PubChem BioAssay) to compare activity trends with structural analogs .

Q. What computational approaches enhance reaction pathway design for novel derivatives?

  • Methodology :

  • Reaction path prediction : Density functional theory (DFT) calculations (Gaussian 16) to model transition states and energetics .
  • Retrosynthetic tools : Leverage AI platforms (e.g., Synthia) to propose feasible routes for functionalizing the thiophene-pyridine core .
  • Machine learning : Train models on existing reaction databases to predict regioselectivity in heterocyclic substitutions .

Q. How to evaluate structural analogs for structure-activity relationship (SAR) studies?

  • Methodology :

  • Analog selection : Prioritize derivatives with modified cyclopentane substituents or thiophene ring substitutions (e.g., halogenation, methylation) .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors and hydrophobic regions .
  • In vivo correlation : Compare in vitro potency (IC50_{50}) with pharmacokinetic profiles (e.g., Cmax_\text{max}, t1/2_{1/2}) in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.